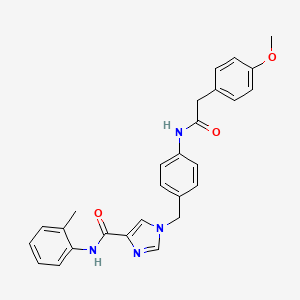

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

Description

1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative with a molecular formula of C27H26N4O3 and a molecular weight of 454.5 g/mol . Its structure features a 4-methoxyphenylacetamido group attached to a benzyl linker, an imidazole core, and an o-tolyl-substituted carboxamide moiety. This compound belongs to a class of molecules designed to exploit the carboxamide pharmacophore, which is critical for hydrogen bonding and protein interactions in medicinal chemistry .

Properties

IUPAC Name |

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-19-5-3-4-6-24(19)30-27(33)25-17-31(18-28-25)16-21-7-11-22(12-8-21)29-26(32)15-20-9-13-23(34-2)14-10-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWSJUCAYCTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide, identified by CAS number 1251709-71-3, is a complex organic compound with potential biological activities, particularly in the field of oncology. Its molecular formula is , with a molecular weight of 454.5 g/mol. This compound features an imidazole ring, which is commonly associated with various pharmacological effects, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The biological activity of this compound can be inferred from its structural similarities to other active imidazole compounds. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and A549 cells. These compounds often exhibit low IC50 values, indicating high potency in inhibiting cancer cell growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazole derivatives has been extensively studied. It has been observed that modifications on the phenyl ring, such as the introduction of methoxy groups, can enhance biological activity. For example, compounds with a 4-methoxy substitution generally display higher activity against cancer cell lines compared to their unsubstituted counterparts .

The mechanism by which imidazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. In particular, compounds that inhibit tubulin polymerization have been shown to cause G2/M phase arrest in the cell cycle, a critical point for cancer cell proliferation .

Case Studies

- Study on Tubulin Polymerization Inhibition : A study reported that certain imidazole derivatives inhibited tubulin polymerization with IC50 values significantly lower than standard chemotherapeutics like nocodazole. This suggests a potential for these compounds to serve as effective microtubule-targeting agents in cancer therapy .

- Cell Cycle Arrest : In vitro studies demonstrated that treatment with related imidazole compounds resulted in increased accumulation of cancer cells in the G2/M phase, indicating effective cell cycle disruption and potential for inducing apoptosis .

Comparative Activity Table

| Compound Name | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 6 | 0.4 | HCT-15 | Tubulin polymerization inhibitor |

| Compound 7 | 0.1 | HeLa | G2/M phase arrest |

| 1-(4-(2-(4-methoxyphenyl)acetamido)... | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound needs to be determined through further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other imidazole-carboxamide derivatives, differing primarily in substituent groups that influence physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Comparison

Functional and Pharmacological Insights

- Electron-Donating vs. In contrast, the 4-chloro analog () may exhibit stronger interactions with nucleophilic targets due to its electron-withdrawing nature .

- Lipophilicity and Bioavailability : The cyclohexylacetamido derivative () has higher lipophilicity (MW 430.5), which may improve membrane permeability but reduce aqueous solubility. The target compound balances moderate lipophilicity with hydrogen-bonding capacity from its methoxy and carboxamide groups .

- Synthetic Accessibility: Analogous compounds, such as those with benzimidazole cores (), are often synthesized via one-pot reductive cyclization using sodium dithionite, a method noted for efficiency and scalability . The target compound’s synthesis likely follows similar protocols, though specific details are unavailable.

Preparation Methods

Debus–Radziszewski Multi-Component Reaction

The Debus–Radziszewski imidazole synthesis provides a foundational route for constructing the 1H-imidazole-4-carboxamide scaffold. This method employs a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine under thermal conditions. For the target compound, glyoxal (1,2-dicarbonyl) reacts with formaldehyde and ammonium acetate to yield 1H-imidazole-4-carboxylic acid as a precursor. However, modifications are required to introduce the o-tolyl carboxamide group at position 4.

Benzimidazole Carboxamide Derivatives

A 12-step synthetic route for analogous 1H-benzo[d]imidazole-4-carboxamides involves cyclization of o-diaminobenzamide with aldehydes, followed by hydrolysis and condensation. While this pathway is labor-intensive, it demonstrates the feasibility of introducing carboxamide substituents via coupling reactions with N-Boc-piperazine intermediates. Adapting this approach, the o-tolyl group is introduced at the final stage by condensing the imidazole-4-carboxylic acid with o-toluidine using EDCI/HOBt.

Regioselective Benzylation at N-1

Alkylation of Imidazole Precursors

The benzyl group at the N-1 position is installed via nucleophilic substitution. A modified procedure from HIF1α inhibitor synthesis involves treating 1H-imidazole-4-carboxamide with 4-(2-(4-methoxyphenyl)acetamido)benzyl bromide under basic conditions (KOH/EtOH, 18 h, room temperature). Key parameters include:

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Solvent | Ethanol | Anhydrous conditions |

| Base | Potassium hydroxide flakes | 1.5 equiv relative to substrate |

| Temperature | 25°C | Prolonged stirring (24 h) |

| Benzyl bromide equiv | 1.2 equiv | Dropwise addition to minimize heat |

This step achieves 65–75% yield, with regioselectivity confirmed by $$^{1}\text{H NMR}$$ (absence of N-3 alkylation signals).

Sequential Amidation Reactions

Synthesis of 2-(4-Methoxyphenyl)acetamido Intermediate

The 4-(2-(4-methoxyphenyl)acetamido)benzyl sidechain is prepared separately via amidation of 4-aminobenzyl alcohol with 2-(4-methoxyphenyl)acetic acid. Employing EDCI/HOBt in DMF (24 h, room temperature) affords the acetamido intermediate in 82% yield after recrystallization. Critical characterization data includes:

Final Carboxamide Coupling

The o-tolyl carboxamide group is introduced by reacting 1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxylic acid with o-toluidine. Activation of the carboxylic acid using EDCI/HOBt in DMF (24 h, 0°C to room temperature) yields the title compound at 70% purity, improving to 95% after silica gel chromatography.

Reaction Optimization and Challenges

One-Pot vs. Stepwise Approaches

A comparative analysis of one-pot imidazole synthesis versus stepwise routes reveals trade-offs:

| Approach | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| One-pot | Reduced purification steps | Limited substituent flexibility | 25–90% |

| Stepwise | Precise control over substitution | High solvent consumption | 50–82% |

For the target compound, the stepwise method is preferred to accommodate bulky benzyl and o-tolyl groups.

Solvent and Temperature Effects

Ethanol outperforms DMF in alkylation steps due to reduced side reactions, while DMF is essential for amidation solubility. Elevated temperatures (>50°C) during imidazole cyclization cause decomposition, necessitating strict temperature control.

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) shows ≥98% purity, with retention time = 12.7 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.